4-(羟甲基)苯甲酰肼

描述

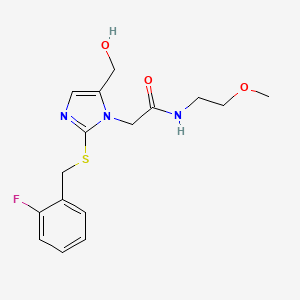

4-(Hydroxymethyl)benzohydrazide is a compound with the molecular weight of 166.18 . It is also known as 4-(hydroxymethyl)benzohydrazide hydrochloride . It is typically stored at room temperature and is usually in the form of a powder .

Synthesis Analysis

The synthesis of 4-(Hydroxymethyl)benzohydrazide can be achieved by combining suitable aldehydes with hydrazides . In one study, it was synthesized in two steps using methyl salicylate as the starting material. The reaction took place via microwave-aided hydrazinolysis, followed by acylation using 4-fluorobenzoyl chloride at low temperature .Molecular Structure Analysis

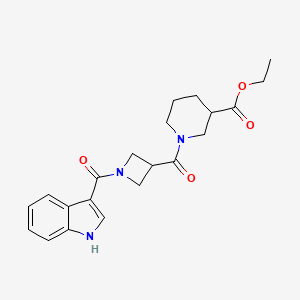

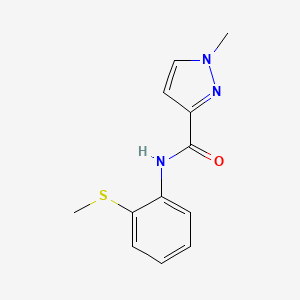

The molecular structure of 4-(Hydroxymethyl)benzohydrazide is represented by the formula C8H10N2O2 . The InChI code for this compound is 1S/C8H10N2O2.ClH/c9-10-8(12)7-3-1-6(5-11)2-4-7;/h1-4,11H,5,9H2,(H,10,12);1H .Chemical Reactions Analysis

4-(Hydroxymethyl)benzohydrazide can undergo electrochemical oxidation. In one study, the electrochemical oxidation of 4-(Hydroxymethyl)benzohydrazide was investigated on gold (Au), nickel (Ni), and platinum (Pt) metal working electrodes in alkaline electrolytes .Physical And Chemical Properties Analysis

4-(Hydroxymethyl)benzohydrazide has a predicted density of 1.270±0.06 g/cm3 . It is typically in the form of a powder and is stored at room temperature .科学研究应用

抗菌和抗氧化活性

4-羟基苯甲酰肼衍生物已证明具有有效的抗菌和抗氧化特性。例如,一项研究发现,由4-羟基苯甲酰肼合成的某些化合物表现出很高的抗菌活性,其中一种化合物N'-(3,4,5-三甲氧基亚苄基)-4-羟基苯甲酰肼表现出最高的活性。此外,这些化合物还表现出显着的抗氧化活性,表明在不同的抗氧化剂测定方法中存在不同的机制 (Chaudhary, Jain, & Manuja, 2019)。

合成和表征

4-羟基苯甲酰肼已被用作各种化合物合成中的起始原料或中间体。例如,2-羟基-N'-(4-氟苯甲酰)苯甲酰肼是使用微波辅助肼解然后酰化合成的,表明其在化学合成中具有多功能作用 (Santosa et al., 2019)。

催化和 DNA 结合活性

由 4-羟基苯甲酰肼合成的新的席夫碱配体因其催化、DNA 结合和抗菌活性而受到研究。这些配体及其金属配合物通过各种技术表征,证明了它们在生物化学和药理学中的潜力 (El‐Gammal et al., 2021)。

防腐性能

4-羟基苯甲酰肼衍生物作为防腐剂显示出有希望的结果。一项关于酰肼衍生物在酸性介质中对铝硅碳化物复合材料的防腐性能的研究,深入了解了其潜在的工业应用 (Shetty et al., 2020)。

安全和危害

未来方向

Future research could focus on further exploring the bioactivity of 4-(Hydroxymethyl)benzohydrazide and its derivatives, as well as developing more efficient synthesis methods . Additionally, the potential applications of this compound in various fields such as medicine and chemistry could be investigated.

属性

IUPAC Name |

4-(hydroxymethyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(12)7-3-1-6(5-11)2-4-7/h1-4,11H,5,9H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFJZXMIQREUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)benzohydrazide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572360.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2572370.png)

![1H-Indol-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2572371.png)

![N-(3,5-dimethylphenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2572374.png)

![2-Chloro-1-[2-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2572376.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572378.png)